molecular formula C8H11ClN2 B11915166 4-(Azetidin-3-yl)pyridine hydrochloride

4-(Azetidin-3-yl)pyridine hydrochloride

Cat. No.: B11915166
M. Wt: 170.64 g/mol
InChI Key: XFIYNVJPIWNWCR-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)pyridine hydrochloride is a chemical compound with the molecular formula C8H11ClN2 It is a derivative of pyridine, featuring an azetidine ring attached to the pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-3-yl)pyridine hydrochloride typically involves the reaction of pyridine derivatives with azetidine. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This process involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Azetidin-3-yl)pyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce pyridine derivatives with reduced functional groups.

Scientific Research Applications

4-(Azetidin-3-yl)pyridine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring and pyridine core allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

  • **4-(Azetidin-3-

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

4-(azetidin-3-yl)pyridine;hydrochloride

InChI

InChI=1S/C8H10N2.ClH/c1-3-9-4-2-7(1)8-5-10-6-8;/h1-4,8,10H,5-6H2;1H

InChI Key

XFIYNVJPIWNWCR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=NC=C2.Cl

Origin of Product

United States

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